molecular formula C14H19KN2O4 B1436665 Pyridoxylidene-L-isoleucine Potassium Salt CAS No. 57212-58-5

Pyridoxylidene-L-isoleucine Potassium Salt

Cat. No. B1436665
CAS RN: 57212-58-5
M. Wt: 318.41 g/mol
InChI Key: XSFPFDWBPBZUOO-DERRGAHOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridoxylidene-L-isoleucine Potassium Salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The molecular formula is C14H20N2O4, and the molecular weight is 318.41 .

Scientific Research Applications

Advanced Energy Storage Systems Pyridoxylidene-L-isoleucine potassium salt may have applications in advanced energy storage systems. Potassium-ion batteries (PIBs) are gaining attention due to their cost-effectiveness and high ionic conductivity. Research indicates that potassium salts are integral in designing electrolytes for PIBs, impacting the solvation energy and electrochemical performance (Li et al., 2021; Pramudita et al., 2017; Zhang et al., 2019).

Agricultural and Environmental Research In agriculture, research emphasizes the role of potassium in soil and plant physiology, suggesting that potassium salts, including potentially Pyridoxylidene-L-isoleucine potassium salt, can influence crop nutrition and stress resistance (Römheld & Kirkby, 2010). Environmental risk assessments for non-target aquatic organisms also highlight the significance of understanding the ecological impact of potassium salts (Moura & Souza-Santos, 2020).

Biomedical Research In the biomedical field, potassium salts are examined for their potential therapeutic applications. Studies explore their role in cardiovascular health, indicating that potassium intake is crucial in managing blood pressure and preventing cardiovascular diseases (Aaron & Sanders, 2013). Also, the efficacy of potassium salts in treating dentin hypersensitivity suggests their significance in dental health (Orchardson & Gillam, 2000).

Chemistry and Materials Science Studies on vanadate complexes of pyridinone derivatives, which share structural similarities with Pyridoxylidene-L-isoleucine potassium salt, provide insights into the redox properties and potential applications in materials science (Jakusch et al., 2014). Furthermore, polymers based on divalent metal salts, including potassium salts, are reviewed for their applicability in advanced technologies (Matsuda, 1997).

properties

IUPAC Name

potassium;(2S,3S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.K/c1-4-8(2)12(14(19)20)16-6-11-10(7-17)5-15-9(3)13(11)18;/h5-6,8,12,17-18H,4,7H2,1-3H3,(H,19,20);/q;+1/p-1/t8-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFPFDWBPBZUOO-DERRGAHOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659943
Record name Potassium (2S,3S)-2-({(Z)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4(3H)-ylidene]methyl}amino)-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxylidene-L-isoleucine Potassium Salt

CAS RN

57212-58-5
Record name Potassium (2S,3S)-2-({(Z)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4(3H)-ylidene]methyl}amino)-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxylidene-L-isoleucine Potassium Salt
Reactant of Route 2
Pyridoxylidene-L-isoleucine Potassium Salt
Reactant of Route 3
Pyridoxylidene-L-isoleucine Potassium Salt
Reactant of Route 4
Pyridoxylidene-L-isoleucine Potassium Salt
Reactant of Route 5
Reactant of Route 5
Pyridoxylidene-L-isoleucine Potassium Salt
Reactant of Route 6
Pyridoxylidene-L-isoleucine Potassium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.